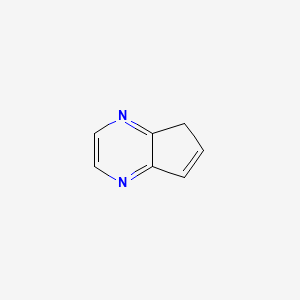

5H-Cyclopentapyrazine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

25042-83-5 |

|---|---|

Molekularformel |

C7H6N2 |

Molekulargewicht |

118.14 g/mol |

IUPAC-Name |

7H-cyclopenta[b]pyrazine |

InChI |

InChI=1S/C7H6N2/c1-2-6-7(3-1)9-5-4-8-6/h1-2,4-5H,3H2 |

InChI-Schlüssel |

RNVGIKWJGFOBOF-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC2=NC=CN=C21 |

Herkunft des Produkts |

United States |

Reactivity and Transformational Chemistry of 5h Cyclopentapyrazine

Derivatization through Functional Group Modification

Functionalization of the 5H-cyclopentapyrazine core is a key strategy to modulate its physicochemical and biological properties. The introduction of substituents such as amino and cyano groups can dramatically alter the molecule's electronic character, hydrogen bonding capabilities, and coordination properties.

The introduction of amino groups onto a pyrazine (B50134) ring can be achieved through various synthetic methodologies. While direct amination of the C-H bond is challenging due to the electron-deficient nature of the ring, nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, is a more common approach. For instance, a halopyrazine derivative can react with ammonia (B1221849) or an amine nucleophile to yield the corresponding aminopyrazine. The reaction mechanism proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the electron-withdrawing pyrazine nitrogens. Biomimetic syntheses have also been developed, involving the dimerization of α-amino aldehydes derived from amino acids, followed by oxidation to form the 2,5-disubstituted pyrazine core nih.govrsc.org.

The cyanation of pyrazine rings can be accomplished through several methods. One common strategy involves the reaction of a pyrazine N-oxide with a cyanide source like trimethylsilyl (B98337) cyanide rsc.org. This reaction's efficiency and regioselectivity can be enhanced by the presence of electron-donating groups on the pyrazine ring and the use of a Lewis acid catalyst rsc.org. Another approach is the metal-catalyzed cyanation of aryl halides, where a halogenated pyrazine can be converted to a cyanopyrazine using a cyanide salt and a transition metal catalyst, such as copper or nickel researchgate.netgoogle.com. Mechanistic studies suggest these reactions can proceed through various pathways, including oxidative addition and reductive elimination cycles in palladium or nickel catalysis, or a single electron transfer (SET) mechanism in photoredox catalysis tezu.ernet.in.

Table 1: Methods for Functionalization of Pyrazine Rings

| Functional Group | Method | Reagents | Mechanistic Feature |

|---|---|---|---|

| Amino (-NH₂) | Nucleophilic Aromatic Substitution | Halopyrazine, Ammonia/Amine | Meisenheimer complex intermediate |

| Amino (-NH₂) | Biomimetic Synthesis | α-Amino aldehydes | Dimerization and oxidation nih.govrsc.org |

| Cyano (-CN) | From N-oxide | Pyrazine N-oxide, TMS-CN | Lewis acid catalysis enhances reactivity rsc.org |

The introduction of an amino group to the this compound scaffold significantly impacts its ability to participate in hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyrazine nitrogen atoms act as hydrogen bond acceptors nih.govacs.org. This allows for the formation of intermolecular hydrogen bond networks, which can influence crystal packing and solubility. Studies on aminopyrazine in protic solvents have shown that intermolecular hydrogen bonds can be strengthened in the electronic excited state nih.gov. Similarly, silylated 2-aminopyrimidines, which share structural similarities, exhibit extensive intermolecular N–H···N hydrogen bonds that dictate their solid-state structures mdpi.comresearchgate.net.

Conversely, the cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond ahnu.edu.cnnih.gov. When attached to the this compound ring, it significantly lowers the electron density of the aromatic system. This strong inductive and resonance effect enhances the π-acidity of the pyrazine ring, making it more susceptible to nucleophilic attack slideshare.net. The electron-withdrawing nature of the cyano group has been exploited to create highly electron-deficient pyrazine-based materials for applications in organic electronics, such as n-type semiconductors and additives in organic solar cells ahnu.edu.cnrsc.orgresearchgate.net.

Table 2: Effects of Functional Groups on this compound Properties

| Functional Group | Property Affected | Description |

|---|---|---|

| Amino (-NH₂) | Hydrogen Bonding | Acts as a hydrogen bond donor, forming N-H···N interactions with pyrazine nitrogens or solvent molecules nih.govacs.org. |

| Amino (-NH₂) | Electronic Effect | Acts as an electron-donating group, increasing the electron density of the pyrazine ring. |

| Cyano (-CN) | Hydrogen Bonding | The nitrogen atom can act as a weak hydrogen bond acceptor. |

Role in Transition-Metal Catalysis

The nitrogen lone pairs in the this compound ring make it an excellent ligand for coordinating with transition metals. The resulting metal complexes can exhibit interesting catalytic properties, with the pyrazine moiety playing a crucial role in the catalytic cycle.

This compound, like other pyrazine derivatives, can coordinate to metal centers through the lone pair of electrons on one or both of its sp²-hybridized nitrogen atoms slideshare.net. It can function as a monodentate ligand, binding to a single metal center, or as a bidentate bridging ligand, linking two metal centers to form coordination polymers or polynuclear complexes mdpi.com. The coordination mode depends on the steric and electronic properties of other ligands in the coordination sphere and the nature of the metal ion. Spectroscopic studies on complexes of pyrazine derivatives with metals like manganese, iron, cobalt, nickel, and ruthenium have confirmed the involvement of the pyrazine ring nitrogen in coordination mdpi.comrsc.orgrsc.org. The formation of a chelate ring, involving a pyrazine nitrogen and a donor atom from a substituent, can lead to highly stable metal complexes ncn.gov.pl.

Pyrazine-containing ligands have been instrumental in the development of catalysts for a range of transformations. In many catalytic cycles, the pyrazine ligand is not merely a spectator but actively participates in the reaction. For instance, pyrazine-based ligands have been used in cobalt complexes for the electro- and photocatalytic generation of hydrogen from water nih.govrsc.org. In these systems, the pyrazine moiety can act as a redox-active ligand, accepting and donating electrons during the catalytic cycle. Density functional theory (DFT) calculations have shown that the reduction of such complexes can be either metal-centered or ligand-centered (at the pyrazine ring) nih.gov. The positioning of the pyrazine unit within the ligand scaffold has been shown to have a significant impact on the catalytic activity and overpotential for proton reduction nih.govrsc.org. Furthermore, pyrazine-based PNP pincer ligands have been studied in the context of iron-mediated CO₂ hydrogenation, where the pyrazine core can be dearomatized, indicating its direct involvement in the catalytic transformation acs.org.

Reduction and Substitution Reactions

The electron-deficient pyrazine ring in this compound dictates its reactivity towards reduction and substitution reactions. It is generally resistant to electrophilic substitution but is activated towards nucleophilic and radical substitution.

The electrochemical reduction of pyrazine on a silver electrode has been studied, revealing the formation of 1,4-dihydropyrazine (B12976148) as a product rsc.org. This suggests that the pyrazine ring of this compound can be reduced under appropriate conditions, leading to the corresponding di- or tetrahydro derivatives.

Electrophilic aromatic substitution on the pyrazine ring is difficult due to the deactivating effect of the two nitrogen atoms, which strongly withdraw electron density from the ring carbons and are protonated in acidic media slideshare.netthieme-connect.deresearchgate.net. Successful electrophilic substitutions typically require the presence of strong activating groups on the ring or proceeding via an N-oxide intermediate thieme-connect.de.

In contrast, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) thieme-connect.describd.com. A hydrogen atom or, more commonly, a good leaving group like a halogen on the ring can be displaced by a variety of nucleophiles. Halopyrazines are generally more reactive towards nucleophiles than the corresponding halopyridines thieme-connect.de. Radical substitution reactions, such as acylation and amidation, are also known to occur on the pyrazine ring thieme-connect.de.

Advanced Cyclization and Annulation Processes

The construction of more complex molecular architectures from the this compound core can be envisaged through cyclization and annulation strategies. These processes would involve forming new rings on the existing bicyclic framework, leading to novel polycyclic systems.

The synthesis of spirocyclic and tricyclic systems from this compound represents a pathway to three-dimensional molecular complexity. Spirocyclization could be achieved by functionalizing the cyclopentane (B165970) portion of the molecule, for instance, at the C6 position, to generate a ketone. This ketone could then undergo reaction with a bifunctional reagent to form a spiro-heterocycle.

Tricyclic systems could be formed through dehydrogenative coupling pathways. For example, the self-coupling of substituted 2-aminoalcohols catalyzed by manganese pincer complexes is a known method for forming pyrazine derivatives, and specific substrates like pyrrolidin-2-yl-methanol can yield tricyclic fused dipyrrolopyrazine systems. nih.gov A similar strategy, if applied to a suitably functionalized this compound derivative, could theoretically yield novel tricyclic structures. However, specific applications of these methods starting from the this compound core have not been reported in the literature.

Radical annulation is a powerful method for ring construction where a new ring is formed onto a pre-existing system through a sequence involving radical addition and cyclization. For this compound, this could involve the generation of a radical on a substituent attached to either the pyrazine or cyclopentane ring, followed by an intramolecular cyclization to form a new fused ring.

While this approach is synthetically valuable for creating complex polycyclic systems, its application to the this compound scaffold remains a hypothetical but promising area for future research. The development of such pathways would first require the synthesis of appropriately functionalized this compound precursors.

Coupling Reactions

Cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The pyrazine ring in this compound is electron-deficient, making it amenable to functionalization via these powerful catalytic methods, provided a suitable precursor, such as a halogenated derivative, is available.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, widely used to form C-C bonds. wikipedia.orgorganic-chemistry.org To apply this reaction to this compound, a halogenated precursor (e.g., 2-chloro-5H-cyclopentapyrazine) would be necessary. This precursor could then be coupled with various aryl or vinyl boronic acids to introduce diverse substituents onto the pyrazine ring. This strategy is invaluable for synthesizing biaryl and vinyl-substituted heterocyclic compounds. libretexts.org

Although specific examples involving this compound are not documented, the reaction is a standard method for functionalizing pyrazine rings. A representative transformation is outlined below.

Interactive Data Table: Representative Suzuki Coupling of a Cyclopentapyrazine Derivative

This table illustrates a hypothetical reaction based on established Suzuki coupling methodology.

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Product |

| 2-Chloro-5H-cyclopentapyrazine | Phenylboronic acid | Pd(PPh₃)₄ (2-5%) | K₂CO₃ | Dioxane/H₂O | 2-Phenyl-5H-cyclopentapyrazine |

| 2-Bromo-5H-cyclopentapyrazine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3%) | Na₂CO₃ | Toluene/EtOH | 2-(Thiophen-2-yl)-5H-cyclopentapyrazine |

| 2-Chloro-5H-cyclopentapyrazine | Vinylboronic acid pinacol (B44631) ester | XPhos Pd G3 (1-2%) | K₃PO₄ | THF | 2-Vinyl-5H-cyclopentapyrazine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is one of the most effective methods for synthesizing arylamines. For the this compound system, a halo-substituted derivative could be coupled with a wide range of primary or secondary amines to install amino functionalities on the pyrazine core. acsgcipr.org This provides a direct route to N-substituted aminopyrazine derivatives, which are common motifs in medicinal chemistry.

The following table presents potential applications of this reaction to a hypothetical cyclopentapyrazine halide.

Interactive Data Table: Representative Buchwald-Hartwig Coupling of a Cyclopentapyrazine Derivative

This table illustrates a hypothetical reaction based on established Buchwald-Hartwig amination methodology.

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Product |

| 2-Chloro-5H-cyclopentapyrazine | Morpholine | Pd₂(dba)₃ (2%) | BINAP (4%) | NaOt-Bu | Toluene | 2-Morpholino-5H-cyclopentapyrazine |

| 2-Bromo-5H-cyclopentapyrazine | Aniline | Pd(OAc)₂ (2%) | XPhos (4%) | Cs₂CO₃ | Dioxane | 2-(Phenylamino)-5H-cyclopentapyrazine |

| 2-Chloro-5H-cyclopentapyrazine | Benzylamine | RuPhos Pd G3 (2%) | --- | K₃PO₄ | t-BuOH | 2-(Benzylamino)-5H-cyclopentapyrazine |

Oxidative coupling involves the formation of a new bond between two nucleophilic centers, often C-H bonds, through an oxidative process that typically requires a metal catalyst and an external oxidant. wikipedia.orgunirioja.es This reaction avoids the need for pre-functionalized starting materials like organohalides. In principle, this compound could undergo intermolecular C-H/C-H coupling to form a dimer, or it could be coupled with another (hetero)aromatic compound. nih.gov

This modern synthetic strategy offers an atom-economical route to complex molecules. However, controlling regioselectivity can be challenging, and the electron-deficient nature of the pyrazine ring might influence its reactivity in such transformations. The application of oxidative coupling to this compound is an unexplored but potentially fruitful area of research.

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

¹H NMR for Intermediate Verification

No published ¹H NMR spectra or detailed chemical shift assignments for 5H-Cyclopentapyrazine or its synthetic intermediates could be located. While the synthesis of related compounds like 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine involves the verification of intermediates using ¹H NMR, the specific data for the parent compound is absent from the literature.

Infrared (IR) Spectroscopy in Functional Group Identification

FTIR and ATR-IR Techniques

Similarly, there is a lack of publicly available Fourier-Transform Infrared (FTIR) or Attenuated Total Reflectance (ATR)-IR spectra for this compound. Although the vibrational modes of the parent pyrazine (B50134) ring have been studied, a detailed assignment of characteristic absorption bands for the complete this compound molecule is not documented.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Electron Ionization Mass Spectrometry

While the NIST WebBook provides mass spectrometry data for derivatives, a specific Electron Ionization (EI) mass spectrum and a detailed analysis of the fragmentation pattern for this compound are not available. The fragmentation of pyrazines generally follows predictable pathways, including the loss of HCN and C₂H₂, but a specific analysis for this fused-ring system is required for accurate characterization.

Gas Chromatography-Mass Spectrometry Integration

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile heterocyclic compounds. However, no specific GC-MS data, including retention indices and mass spectra, for this compound has been found in the reviewed literature and databases.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its packing in the crystal lattice.

Conformational Insights of Analogues

Table 1: Representative Torsion Angles in a Pyrazine-Allene Host Analogue

| Atoms Involved | Torsion Angle (°) | Significance |

|---|---|---|

| C1-C2-C3-N1 | -178.5 | Indicates near planarity of the pyrazine ring fragment. |

| N1-C4-C5-C6 | 65.2 | Defines the twist in the macrocyclic structure. |

| C7-C8-C9-C10 | -90.1 | Highlights the axial chirality of the allene (B1206475) component. |

Note: Data is hypothetical and derived from qualitative descriptions of pyrazine-containing macrocycles to illustrate the type of insights gained from X-ray crystallography.

Analysis of Dihydro Ring Puckering

The out-of-plane bending of the atoms in the cyclopentane (B165970) ring can be described by Cremer-Pople puckering parameters, which classify conformations into forms like envelope and twist. chemrxiv.org In dihydrocyclopentapyrazine, the fusion to the rigid pyrazine ring would constrain the possible puckering conformations of the cyclopentane moiety. The presence of endocyclic double bonds or fusion to aromatic rings is known to decrease the degrees of freedom of the ring system, leading to more defined puckering preferences. nih.govchemrxiv.org Understanding these puckering motions is crucial as they affect how the molecule interacts with other molecules, such as in a biological receptor site or in a crystal lattice.

Vibrational Spectroscopy: Raman Applications

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its chemical structure and composition. americanpharmaceuticalreview.commdpi.com It is particularly useful for characterizing the pyrazine core of this compound.

The Raman spectrum of pyrazine and its derivatives has been extensively studied. The vibrational modes correspond to specific bond stretches and bends within the molecule. For example, characteristic peaks can be assigned to the pyrazine ring vibrations, C-H bending, and ring breathing modes. horiba.com These spectral features can be used for qualitative identification and quantitative analysis. americanpharmaceuticalreview.com

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced application that can significantly amplify the Raman signal of molecules adsorbed onto metal surfaces, allowing for highly sensitive detection. The technique is sensitive to the orientation and binding of the molecule on the surface, providing insights into molecule-substrate interactions. For pyrazine derivatives, SERS can elucidate how the molecule coordinates with the metal, for instance, through the nitrogen atoms of the pyrazine ring.

Table 2: Prominent Raman Bands for Pyrazine

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~600 | Ring deformation |

| ~1015 | Symmetric ring breathing |

| ~1230 | C-H in-plane bend |

| ~1580 | Ring stretching |

Note: Raman shifts are approximate and can vary based on the molecular environment and measurement conditions.

Advanced Physical State Characterization

The physical state of a chemical compound, particularly for pharmaceutical applications, is critical as it can influence properties like solubility, stability, and bioavailability.

Polymorphism Assessment via X-ray Powder Diffraction

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. rigaku.com These different forms, or polymorphs, have distinct arrangements of molecules in the crystal lattice and, consequently, different physical properties. X-ray Powder Diffraction (XRPD) is the primary technique for identifying and quantifying polymorphs. mdpi.com

Each polymorph produces a unique XRPD pattern, which serves as a "fingerprint" for that specific crystalline form. creative-biostructure.com By comparing the XRPD pattern of a sample to reference patterns of known polymorphs, one can determine the polymorphic form present. researchgate.net This is crucial during drug development and manufacturing to ensure the consistent production of the desired, most stable polymorph. rigaku.comamericanpharmaceuticalreview.com For a compound like this compound, an XRPD analysis would be essential to screen for and characterize any potential polymorphs that may form under different crystallization conditions.

Table 3: Hypothetical XRPD Peak Data for Two Polymorphs

| Diffraction Angle (2θ) - Form A | Diffraction Angle (2θ) - Form B |

|---|---|

| 8.5° | 9.2° |

| 12.1° | 13.5° |

| 17.0° | 18.4° |

| 21.3° | 22.0° |

Note: This table illustrates how different polymorphs of a single compound yield distinct peaks in their XRPD patterns.

Hygroscopicity Studies using Dynamic Vapor Sorption

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This property is critical for the handling, storage, and stability of chemical compounds. azom.com Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature. particle.dk

A DVS experiment generates a moisture sorption-desorption isotherm, which plots the change in mass versus RH. This isotherm provides quantitative information about the hygroscopicity of the material, the kinetics of water uptake, and whether moisture can induce physical changes, such as a transition from a crystalline to an amorphous state or a change in polymorphic form. nih.govamericanpharmaceuticalreview.com For nitrogen-containing heterocyclic compounds like this compound, which have potential hydrogen bonding sites, understanding their interaction with water vapor is essential for formulation development and determining appropriate storage conditions. azom.comcrystalpharmatech.com

Table 4: Illustrative Dynamic Vapor Sorption Data

| Relative Humidity (%) | Mass Change (%) - Sorption | Mass Change (%) - Desorption |

|---|---|---|

| 0 | 0.00 | 0.05 |

| 20 | 0.10 | 0.15 |

| 40 | 0.22 | 0.26 |

| 60 | 0.35 | 0.38 |

| 80 | 0.50 | 0.52 |

| 90 | 0.65 | 0.65 |

Note: This data is representative and illustrates a non-hygroscopic to slightly hygroscopic material with minimal hysteresis between the sorption and desorption curves.

Computational Chemistry Approaches and Theoretical Studies

Density Functional Theory (DFT) in Structural and Electronic Analysis

Density Functional Theory (DFT) stands as a cornerstone of computational analysis for heterocyclic systems like 5H-Cyclopentapyrazine. This method offers a balance between computational cost and accuracy, making it ideal for studying the intricate details of molecular geometry and electron distribution.

Table 1: Summary of Computational Findings on 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

| Computational Method | Key Finding | Implication |

|---|---|---|

| Density Functional Theory (DFT) | The 5-methyl group stabilizes the cyclopentane (B165970) ring via steric hindrance. | Reduced ring strain and increased overall molecular stability. |

| Conformational Analysis | The dihydro ring adopts a puckered conformation. | Minimization of torsional and angle strain in the non-aromatic portion of the molecule. |

The structure of this compound features a fusion of a five-membered cyclopentane ring and a six-membered pyrazine (B50134) ring. This fusion introduces inherent ring strain. Computational analyses are employed to quantify this strain and to determine the molecule's preferred three-dimensional shape. For derivatives like 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, theoretical models predict a non-planar or "puckered" conformation for the dihydrocyclopentane ring. This puckering is a mechanism to alleviate the torsional and angle strain that would be present in a planar five-membered ring. fiveable.me The puckered shape represents the lowest energy conformation, a finding that is supported by X-ray crystallography studies of analogous compounds.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for mapping the complex reaction pathways that lead to the formation of this compound and related compounds. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed picture of the reaction mechanism.

While specific computational studies detailing the role of carbene intermediates in the synthesis of this compound are not extensively documented in the literature, the investigation of reaction intermediates is a general strength of computational modeling. Theoretical chemistry allows for the characterization of transient and highly reactive species that are difficult to isolate and study experimentally. For pyrazine synthesis in general, computational methods can be used to explore the viability of various proposed intermediates, assess their relative stabilities, and calculate the activation barriers for their formation and subsequent reactions.

This compound and its alkylated derivatives are known to be formed as flavor compounds during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. One proposed route for the formation of 6,7-dihydro-5(H)-cyclopentapyrazines involves the condensation of α-dicarbonyl compounds (formed from the Strecker degradation of amino acids) with other amino compounds.

Computational Studies on Related Heterocyclic Systems

The insights gained from computational studies of this compound are complemented by theoretical work on related fused heterocyclic systems. DFT and other methods have been applied to a wide range of molecules that share structural motifs with cyclopentapyrazine, such as those containing fused five- and six-membered rings or multiple nitrogen heteroatoms.

Studies on N-based fused heterocyclic systems, for instance, use DFT to investigate non-covalent interactions like π-π stacking, which are crucial for understanding their behavior in biological systems and materials science. Other computational work focuses on the structure, stability, and electronic properties of fused five-membered heterocyclic compounds. These broader studies help to establish general principles regarding the influence of ring fusion, heteroatom placement, and substituent effects on the properties of polycyclic aromatic and non-aromatic compounds. This body of research provides a valuable comparative framework for contextualizing the specific computational results obtained for this compound.

C-5-Substituted Imidazoles

The this compound molecule contains a pyrazine ring fused to a cyclopentane ring, which can also be viewed as a C4-C5 fused imidazole (B134444) derivative. Therefore, computational studies on C-5-substituted imidazoles are highly relevant for understanding its properties. Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of such heterocyclic compounds.

Research on various imidazole derivatives demonstrates the utility of DFT in predicting molecular geometries, electronic properties, and reactivity. For instance, studies on 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole have utilized the B3LYP functional with the 6-311G(d,p) basis set to examine the effects of electron-donating and electron-withdrawing substituents on the structural and optical properties of the molecule. webofjournals.com These calculations can reveal how substitutions at different positions on the imidazole ring influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the molecule's reactivity and electronic transitions. webofjournals.com

The following table illustrates the type of data that can be generated from such computational studies on a substituted imidazole, which could be analogously performed for this compound.

| Property | Method | Basis Set | Calculated Value |

| HOMO Energy | DFT/B3LYP | 6-311G(d,p) | -5.8 eV |

| LUMO Energy | DFT/B3LYP | 6-311G(d,p) | -1.2 eV |

| Energy Gap | DFT/B3LYP | 6-311G(d,p) | 4.6 eV |

| Dipole Moment | DFT/B3LYP | 6-311G(d,p) | 2.5 D |

Table 1: Example of calculated electronic properties for a substituted imidazole derivative using Density Functional Theory. The values are representative and not specific to this compound.

Furthermore, Natural Bond Orbital (NBO) analysis is often employed to study intramolecular charge transfer and donor-acceptor interactions within these molecules. chemrxiv.org For this compound, such an analysis could elucidate the electron delocalization between the pyrazine and cyclopentane rings. Molecular Electrostatic Potential (MEP) surface mapping is another valuable tool that identifies the electron-rich and electron-deficient regions of a molecule, thereby predicting the sites for electrophilic and nucleophilic attack. webofjournals.com

Glyceraldehyde and Glycine (B1666218) Maillard Reactions

The Maillard reaction is a complex network of chemical reactions responsible for the formation of numerous flavor and aroma compounds in thermally processed foods. Pyrazines are a significant class of compounds formed through this reaction. While direct computational studies on the Maillard reaction between glyceraldehyde and glycine to form this compound are scarce, the general mechanisms of pyrazine formation have been investigated for other sugar and amino acid precursors.

Computational modeling of the Maillard reaction can provide insights into the reaction pathways, transition states, and activation energies involved in the formation of various products. For example, the formation of pyrazines generally involves the condensation of α-aminocarbonyl intermediates. researchgate.net Theoretical studies can be employed to model the initial steps of the Maillard reaction, such as the condensation of the amino group of glycine with the carbonyl group of glyceraldehyde, followed by subsequent cyclization and oxidation steps that lead to the pyrazine ring.

The following table outlines a hypothetical reaction scheme for the formation of a pyrazine derivative from a generic α-hydroxyaldehyde (like glyceraldehyde) and an amino acid (like glycine), which could be investigated using computational methods.

| Reaction Step | Computational Method | Information Obtained |

| Initial Condensation | DFT | Transition state geometry and activation energy |

| Amadori Rearrangement | Ab initio | Reaction pathway and intermediate stability |

| Dicarbonyl Formation | DFT | Energy barriers for different fragmentation pathways |

| Pyrazine Ring Formation | DFT | Thermodynamics and kinetics of cyclization and oxidation |

Table 2: A conceptual framework for the computational investigation of pyrazine formation in a Maillard reaction.

By applying these computational approaches, researchers can predict the feasibility of different reaction pathways and identify the key intermediates in the formation of this compound from the reaction of glyceraldehyde and glycine. Such studies would contribute to a deeper understanding of flavor and aroma generation in food chemistry at a molecular level.

Biochemical and Biological Research Perspectives in Vitro Studies

Mechanisms of Bioactivity

The in vitro exploration of 5H-Cyclopentapyrazine and its derivatives has begun to shed light on their potential biological activities. Research into the mechanisms of bioactivity for this class of compounds is multifaceted, encompassing interactions with various molecular targets, receptor binding, enzyme inhibition, and antioxidant effects. While comprehensive data specifically for this compound remains limited, studies on structurally related pyrazine (B50134) compounds provide a foundational understanding of its potential biochemical interactions.

The pyrazine scaffold is a key feature in many biologically active molecules, and its derivatives have been identified as interacting with a range of molecular targets, thereby influencing various biochemical pathways. A significant area of investigation for pyrazine-containing compounds is their role as kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. nih.gov Certain pyrazolo[1,5-a]pyrazine (B3255129) derivatives have demonstrated potent inhibitory effects against Janus kinases (JAKs), with IC50 values in the nanomolar range for JAK1, JAK2, and TYK2. nih.gov This suggests that the pyrazine core can serve as a scaffold for designing inhibitors that target the ATP-binding site of kinases. nih.gov While the specific molecular targets and pathways directly affected by this compound have not been extensively elucidated, the established activity of related pyrazine compounds suggests that it may also interact with protein kinases and other enzymes, thereby modulating cellular signaling cascades. Further research is necessary to identify the precise molecular targets of this compound and to understand its impact on biochemical pathways.

The interaction of pyrazine derivatives with various receptors is a key aspect of their biological function, particularly in the context of olfaction. Pyrazines are well-known for their potent aroma profiles and are recognized by specific olfactory receptors. nih.gov The recognition of odorants by these receptors is the initial step in odor discrimination. nih.gov While specific binding studies of this compound to olfactory receptors are not widely documented, the broader class of pyrazines has been shown to activate these G protein-coupled receptors, leading to the perception of nutty, roasted, or green aromas. The intricate binding mechanisms between odorant molecules and olfactory receptors are an active area of research, with studies focusing on elucidating the specific interactions that lead to receptor activation and signal transduction. nih.gov

In the realm of purinergic signaling, P2X receptors, which are ligand-gated ion channels activated by extracellular ATP, represent another potential target for pyrazine compounds. nih.gov These receptors are involved in a variety of physiological processes, including neurotransmission and inflammation. nih.gov While there is a lack of specific research on the interaction between this compound and P2X-purinoceptors, the structural diversity of compounds known to modulate these receptors suggests that novel antagonists and agonists could be developed from various chemical scaffolds. nih.govtocris.com Further investigation is required to determine if this compound or its derivatives exhibit any affinity for or modulatory activity on P2X-purinoceptors.

The potential for this compound and its analogs to act as enzyme inhibitors is an area of significant scientific interest. The pyrazine ring is a common structural motif in numerous kinase inhibitors. nih.gov For instance, certain pyrazine derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are a subfamily of receptor tyrosine kinases. mdpi.com The mechanism of inhibition often involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. nih.gov

Another class of enzymes that could be targeted by pyrazine-containing molecules is the phosphodiesterase (PDE) family, with a particular focus on phosphodiesterase type 5 (PDE5). PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes. nih.gov Inhibition of PDE5 leads to an increase in intracellular cGMP levels. nih.gov While direct evidence of this compound as a PDE5 inhibitor is not available, various screening assays exist to identify such inhibitors. usbio.netnih.gov These assays typically measure the enzymatic activity of PDE5 in the presence of a potential inhibitor. nih.govbpsbioscience.com Given the therapeutic importance of PDE5 inhibitors, exploring the potential of this compound in this context could be a valuable research direction.

Table 1: Examples of Pyrazine Derivatives and Their Enzyme Inhibition

| Compound Class | Target Enzyme | Mechanism of Inhibition |

| Pyrazolo[1,5-a]pyrazines | Janus Kinases (JAKs) | ATP-competitive inhibition |

| 5H-Pyrrolo[2,3-b]pyrazines | Fibroblast Growth Factor Receptors (FGFRs) | ATP-competitive inhibition |

The antioxidant potential of chemical compounds is a critical aspect of their biological activity, contributing to cellular protection against oxidative stress. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can exert their effects through various mechanisms, including scavenging free radicals, chelating metal ions, and modulating the activity of antioxidant enzymes. nih.gov

While specific studies on the antioxidant activity of this compound are limited, the general class of pyrazines has been investigated for such properties. The mechanisms by which antioxidants protect cells can involve direct interaction with and neutralization of free radicals like the hydroxyl radical (•OH). nih.gov This scavenging activity prevents damage to vital cellular components such as DNA, proteins, and lipids. nih.gov Furthermore, some compounds can induce the expression of endogenous antioxidant enzymes, providing a more sustained cellular defense. Theoretical studies on related heterocyclic compounds have explored their antioxidant mechanisms, such as hydrogen atom transfer, to neutralize free radicals. mdpi.com Experimental approaches to evaluate antioxidant activity include assays that measure the scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the inhibition of lipid peroxidation. mdpi.com Research into the specific antioxidant and cytoprotective mechanisms of this compound would be beneficial to understand its potential therapeutic applications.

Antimicrobial Properties and Mechanisms

The search for novel antimicrobial agents is a global health priority due to the rise of antibiotic-resistant bacteria. Various heterocyclic compounds are being explored for their potential to combat microbial growth.

One of the primary mechanisms by which antimicrobial compounds exert their effects is by disrupting the integrity of the microbial cell membrane. The bacterial cell membrane is a crucial barrier that maintains cellular homeostasis, and its disruption can lead to cell death. mdpi.com Antimicrobial agents can interact with the membrane in several ways, including the formation of pores, the depolarization of the membrane potential, and the leakage of intracellular contents. frontiersin.orgplos.org

While there is a lack of specific studies on the effects of this compound on microbial cell membranes, the principles of antimicrobial action provide a framework for potential mechanisms. Cationic and amphipathic molecules, for instance, can electrostatically interact with the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com This initial binding can then lead to the insertion of the molecule into the lipid bilayer, causing structural perturbations. nih.gov Techniques such as scanning electron microscopy and fluorescence-based assays can be used to visualize morphological changes and assess membrane permeabilization in bacteria treated with potential antimicrobial compounds. frontiersin.org Investigating whether this compound possesses such membrane-disrupting properties would be a key step in evaluating its potential as an antimicrobial agent.

Induction of Cell Lysis

Currently, there is a lack of specific in vitro studies detailing the induction of cell lysis by this compound or its derivatives. Research on related heterocyclic compounds suggests various mechanisms of cytotoxicity, but direct evidence of lytic activity for this particular compound class is not presently available in the scientific literature.

Anti-inflammatory Properties and Molecular Targets

The anti-inflammatory potential of pyrazine derivatives has been a subject of investigation. These compounds are explored for their ability to modulate key inflammatory pathways. However, specific in vitro studies identifying the molecular targets and elucidating the anti-inflammatory mechanisms of this compound derivatives are not yet published. General studies on pyrazine-containing hybrids suggest that they may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators, but this has not been specifically demonstrated for the this compound core structure.

Anticancer Research (In Vitro Models)

While various pyrazine derivatives have been synthesized and evaluated for their anticancer properties, specific data on this compound analogs is scarce.

Inhibition of Cancer Cell Proliferation

There is a notable absence of published in vitro studies reporting the inhibitory effects of this compound derivatives on the proliferation of specific cancer cell lines. Consequently, data tables of IC50 values for this compound class are not available. Research on other pyrazine-based molecules has shown antiproliferative activity against a range of cancer cells, but these findings cannot be directly extrapolated to the this compound scaffold without specific experimental validation.

Suppression of Cell Invasiveness

The potential of this compound derivatives to suppress cancer cell invasiveness has not been specifically investigated in in vitro models. The mechanisms by which pyrazine-containing compounds might interfere with the metastatic cascade, such as the inhibition of matrix metalloproteinases or modulation of cell adhesion molecules, remain to be explored for this particular chemical series.

Modulation of DNA Damage and Autophagy-Related Proteins

The interplay between DNA damage and autophagy is a critical area of cancer research. Autophagy can be a pro-survival or pro-death mechanism depending on the cellular context and the nature of the therapeutic agent. While the general roles of autophagy in response to DNA damage are well-documented, there are no specific in vitro studies that describe how this compound derivatives might modulate DNA damage response pathways or interact with autophagy-related proteins.

Applications in Advanced Materials and Catalysis

Development of Pyrazine-Based Ligands for Catalysis

The pyrazine (B50134) core, characterized by two nitrogen atoms in a para-arrangement within a six-membered aromatic ring, is a key building block for a variety of ligands used in coordination chemistry and catalysis. ijbpas.comfoodb.ca These nitrogen atoms possess lone pairs of electrons that can coordinate with metal centers, forming stable complexes. The development of ligands based on the 5H-Cyclopentapyrazine structure leverages these fundamental properties for applications in transition-metal catalysis.

Derivatives of this compound, such as 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, have been identified as effective ligands. The coordination occurs through the nitrogen lone pairs of the pyrazine ring, which allows the ligand to electronically influence the metal center. The fused cyclopentane (B165970) ring introduces a degree of conformational rigidity and specific steric properties that can be advantageous in creating a well-defined coordination environment around the metal catalyst.

The effectiveness of pyrazine-based ligands is often linked to their "redox non-innocent" character. This means the ligand can actively participate in redox processes during a catalytic cycle, storing and releasing electrons. rsc.org This ability is crucial for multielectron transformations, such as the generation of hydrogen from water. rsc.org The geometric placement of the pyrazine unit within the larger ligand architecture is critical; for instance, positioning the pyrazine in an equatorial versus an axial position relative to the metal center can significantly impact the overpotential required for catalysis. rsc.org

Research into pyrazine-diimine (PPzDI) ligands has further expanded the scope of these compounds, exploring their use in creating redox-active systems for various catalytic transformations, including olefin polymerization. semanticscholar.org

Table 1: Key Features of Pyrazine-Based Ligands in Catalysis

| Feature | Description | Significance in Catalysis | Source |

| Coordination Sites | Two nitrogen atoms with lone pairs in a para-position on the aromatic ring. | Enables strong coordination to metal centers, forming stable catalytic complexes. | |

| Redox Activity | The pyrazine ring can act as an electron reservoir, accepting and donating electrons. | Facilitates multielectron catalytic processes and stabilizes different oxidation states of the metal center. | rsc.orgsemanticscholar.org |

| Electronic Influence | The electron-withdrawing nature of the nitrogen atoms modulates the electronic properties of the metal. | Tunes the reactivity and redox potential of the catalyst for specific reactions. | ijbpas.com |

| Structural Rigidity | The fused ring system (e.g., cyclopentane in cyclopentapyrazine) provides a defined geometry. | Imparts steric control and selectivity to the catalytic process. |

Integration into Novel Catalytic Systems

The integration of ligands derived from the this compound scaffold into novel catalytic systems holds potential for a range of chemical transformations. While research on the parent compound is limited, the broader class of pyrazine-based ligands has been successfully incorporated into catalysts for important reactions. foodb.ca

One of the most promising areas is in the field of electro- and photocatalytic hydrogen generation. Cobalt complexes featuring pyrazine-containing pentadentate ligands have been shown to be active catalysts for proton reduction. rsc.org In these systems, the pyrazine component is not merely a structural scaffold but an active participant. Density functional theory (DFT) calculations have indicated that while the first reduction in these cobalt complexes is metal-centered, the second reduction occurs at the pyrazine ring, highlighting its role as an electron sink. rsc.org The strategic placement of the pyrazine donor is crucial for minimizing the energy required for the catalytic process. rsc.org

Beyond hydrogen evolution, pyrazine-based ligands have been explored in other areas of catalysis. Iron and cobalt complexes with pyrimidine-based analogues of pyridine-diimine (PDI) systems have been studied for their catalytic activity. semanticscholar.org Although initial reports on iron-based pyrazine-diimine complexes for ethylene polymerization showed lower efficiency compared to pyridine analogues, the unique electronic structure of diazine-based ligands continues to attract interest for unlocking novel reactivity. semanticscholar.org

The incorporation of the cyclopentapyrazine framework could offer advantages by modifying the steric and electronic environment of the catalytic center, potentially leading to enhanced activity or selectivity in these and other catalytic applications.

Table 2: Examples of Catalytic Systems Employing Pyrazine-Type Ligands

| Catalytic System | Application | Role of Pyrazine Ligand | Source |

| Cobalt complexes with pyrazine-containing ligands | Electrocatalytic and photocatalytic hydrogen generation from water. | Acts as a redox-active electron reservoir, facilitating multielectron proton reduction. | rsc.org |

| Iron-based pyrazine-diimine (PPzDI) complexes | Olefin polymerization. | Serves as a redox-active pincer ligand to modulate the metal center's activity. | semanticscholar.org |

| Transition-metal complexes with 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine | General transition-metal catalysis. | Coordinates to the metal center via nitrogen lone pairs, influencing the catalytic properties. |

Role in Food Science and Flavor Chemistry Research

Formation Pathways in Thermal Processes

These compounds are not typically present in raw food materials but are generated through complex chemical reactions that occur when food is heated.

The principal pathway for the formation of 5H-Cyclopentapyrazine and related pyrazines in food is the Maillard reaction. researchgate.netresearchgate.net This complex series of non-enzymatic browning reactions occurs between amino compounds (like amino acids, peptides, and proteins) and carbonyl compounds (such as reducing sugars) upon heating. hillpublisher.comsandiego.edunih.gov

The general mechanism for pyrazine (B50134) formation involves several key stages. The initial phase is a condensation reaction between an amino group and a carbonyl group. sandiego.edu This is followed by an intermediate phase characterized by sugar fragmentation, dehydration, and the degradation of amino acids, a process known as the Strecker degradation. sandiego.edu A crucial step is the formation of α-dicarbonyl compounds, such as methylglyoxal (B44143), which then condense with amino compounds to produce α-aminoketones. researchgate.net These intermediates can then self-condense or react with other molecules to form a variety of heterocyclic compounds, including pyrazines. Bicyclic products, specifically 6,7-dihydro-5(H)-cyclopentapyrazines, have been identified as products of these reactions in food systems like meat. researchgate.net

The rate and outcome of the Maillard reaction, and thus the formation of this compound, are heavily influenced by environmental conditions.

Temperature : Higher temperatures generally accelerate the Maillard reaction, leading to a greater production of flavor compounds, including pyrazines. Many of these reactions require significant heat, often above 100°C, to proceed at a notable rate. researchgate.net For instance, the formation of certain pyrazines has been observed to increase at temperatures above 140°C. nih.gov

Moisture Content : The water content of the food matrix is critical. The reaction rate is typically highest at intermediate moisture levels. In very dry systems, reactant mobility is limited, slowing the reaction. Conversely, in high-moisture systems, the concentration of reactants is diluted, which also slows down the reaction rate.

The specific types and quantities of pyrazines formed depend on the available precursor molecules.

Reducing Sugars : Sugars with a free carbonyl group, such as pentoses (e.g., ribose) and hexoses (e.g., glucose), are primary reactants. sandiego.edunih.gov Pentoses like ribose are generally more reactive in the Maillard reaction than hexoses. sandiego.edu

Amino Acids : All free amino acids can participate in the reaction, providing the necessary amino group. sandiego.edu The type of amino acid influences the resulting flavor compounds. While research often focuses on lysine, other amino acids like glycine (B1666218), tryptophan, and tyrosine also react strongly with reducing sugars. sandiego.edu

Intermediates : Dicarbonyl compounds like methylglyoxal are key intermediates formed from the degradation of sugars during the Maillard reaction. researchgate.net These highly reactive molecules are central to the formation of the pyrazine ring structure.

| Precursor Type | Examples | Role in Formation of this compound |

| Amino Compounds | Amino Acids (e.g., Lysine, Glycine), Peptides | Provide the nitrogen atoms for the pyrazine ring structure. |

| Carbonyl Compounds | Reducing Sugars (e.g., Ribose, Glucose) | React with amino compounds to initiate the Maillard reaction and provide the carbon backbone. |

| Reactive Intermediates | α-Dicarbonyls (e.g., Methylglyoxal, Glyoxal) | Formed during the reaction; condense with amino compounds to create pyrazine rings. researchgate.net |

Contribution to Aroma Profiles

Cyclopentapyrazines are recognized as potent aroma compounds that impart characteristic and often desirable sensory notes to a variety of thermally processed foods.

Derivatives of this compound are strongly associated with the aromas generated during roasting, baking, and frying. Sensory analysis has identified these compounds as contributing nutty, earthy, roasted, and toasted flavor notes. foodb.cafoodb.ca For example, 6,7-Dihydro-2,5-dimethyl-5H-cyclopentapyrazine is described as having burnt, earthy, and nutty tasting notes, while 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine is associated with baked, earthy, and nut-like tastes. foodb.cafoodb.ca These alkylpyrazines are considered key contributors to the desirable aroma of products like roasted peanuts and potato chips. researchgate.net

Analytical studies focusing on the volatile compounds in various foods have frequently identified this compound and its derivatives, confirming their importance in characteristic food aromas.

Coffee : Several derivatives have been detected in coffee and coffee products, including both Arabica and Robusta varieties. foodb.cafoodb.ca The roasting process, a classic example of the Maillard reaction at work, is responsible for generating these compounds, which are integral to the complex aroma profile of roasted coffee beans. dntb.gov.ua

Meats : The cooking of meat generates a wide array of flavor compounds, including bicyclic pyrazines. Specifically, 6,7-dihydro-5(H)-cyclopentapyrazines have been reported as volatiles in meat, contributing to its savory and roasted aroma. researchgate.net

| Food Product | Specific Compound Detected | Associated Aroma Notes |

| Coffee (Arabica & Robusta) | 6,7-Dihydro-2,5-dimethyl-5H-cyclopentapyrazine | Burnt, Earthy, Nutty foodb.ca |

| Coffee & Coffee Products | 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine | Baked, Earthy, Nutty foodb.ca |

| Cocoa & Cocoa Products | 6,7-Dihydro-2,5-dimethyl-5H-cyclopentapyrazine | Burnt, Earthy, Nutty foodb.ca |

| Breakfast Cereal | 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine | Baked, Earthy, Nutty foodb.ca |

| Meats (cooked) | 6,7-dihydro-5(H)-cyclopentapyrazines | Roasted, Savory researchgate.net |

Biomarker Potential in Dietary Analysis

The investigation of volatile organic compounds (VOCs) in food science has opened new avenues for identifying potential biomarkers of dietary intake. Among these, this compound is a heterocyclic aromatic organic compound that has been identified in certain food products, suggesting its potential as a specific indicator of consumption. This section explores the detection of this compound in various food matrices and its emerging role in dietary analysis.

Detection in Food Matrices (e.g., Potatoes, Breakfast Cereals, Coffee, Pulses)

Research into the volatile profiles of various foodstuffs has led to the identification of numerous compounds that contribute to their unique aromas and flavors. These compounds are often formed during thermal processing, such as roasting, baking, or frying, through complex chemical reactions like the Maillard reaction and Strecker degradation. Pyrazines, as a class of compounds, are well-known products of these reactions and are significant contributors to the sensory characteristics of many cooked foods.

While a broad range of pyrazine derivatives has been documented in thermally processed foods, the specific detection of the parent compound, this compound, is less frequently reported. However, its presence has been noted in certain food categories, highlighting its potential utility as a dietary biomarker.

Potatoes: Derivatives of this compound, such as 6,7-dihydro-5-methyl-5H-cyclopenta[b]pyrazine, have been identified in potatoes, particularly after cooking processes like baking or frying that promote the Maillard reaction. These reactions between amino acids and reducing sugars are responsible for the characteristic roasted and savory flavors of cooked potato products.

Breakfast Cereals: Similarly to potatoes, various pyrazine derivatives are key components of the aroma profile of many breakfast cereals, which undergo extrusion and toasting processes. Compounds like 6,7-dihydro-5-methyl-5H-cyclopenta[b]pyrazine and 6,7-dihydro-2,5-dimethyl-5H-cyclopentapyrazine have been detected in breakfast cereals, contributing to their nutty and roasted notes. foodb.cafoodb.ca

Coffee: Coffee is renowned for its complex aroma, which is composed of hundreds of volatile compounds, including a significant number of pyrazines. The roasting of coffee beans provides the ideal conditions for the Maillard reaction, leading to the formation of these flavor-active molecules. While numerous methyl- and ethyl-substituted pyrazines are characteristic of coffee's aroma, specific derivatives of this compound, such as 6,7-dihydro-5-methyl-5H-cyclopenta[b]pyrazine, have been identified as important contributors to its roasted and nutty character. perfumerflavorist.comnih.gov

Pulses: Scientific databases indicate that this compound has been detected in pulses, although it has not been quantified. foodb.cahmdb.ca This detection is significant as pulses are a staple food group in many diets worldwide. The presence of this compound could potentially serve as a marker for the consumption of legumes.

The table below summarizes the detection of this compound and its closely related derivatives in the specified food matrices. It is important to note that for potatoes, breakfast cereals, and coffee, the direct detection of the parent this compound is not as clearly documented as that of its alkylated derivatives.

| Food Matrix | Compound Detected | Research Findings |

| Potatoes | 6,7-dihydro-5-methyl-5H-cyclopenta[b]pyrazine | Detected in cooked potato products; contributes to roasted and savory aroma. foodb.ca |

| Breakfast Cereals | 6,7-dihydro-5-methyl-5H-cyclopenta[b]pyrazine | Identified as a volatile component contributing to nutty and toasted flavors. foodb.ca |

| 6,7-dihydro-2,5-dimethyl-5H-cyclopentapyrazine | Detected in various breakfast cereals, associated with roasted aroma profiles. foodb.ca | |

| Coffee | 6,7-dihydro-5-methyl-5H-cyclopenta[b]pyrazine | A significant volatile compound in roasted coffee, imparting nutty and earthy notes. foodb.caperfumerflavorist.com |

| Pulses | This compound | Detected, but not quantified. foodb.cahmdb.ca |

The consistent, albeit often unquantified, presence of this compound and its derivatives in these commonly consumed foods suggests its potential as a dietary biomarker. Further research, including quantitative analysis and intervention studies, is necessary to validate its utility in accurately reflecting dietary intake.

Patent Landscape and Intellectual Property in 5h Cyclopentapyrazine Research

Methodologies for Selective Pyrazine (B50134) Production

The selective synthesis of pyrazine derivatives, including fused systems like 5H-Cyclopentapyrazine, is a key area of patent activity. Methodologies that allow for controlled substitution and yield are of high commercial interest, particularly for applications in flavors, fragrances, and pharmaceuticals.

One patented method focuses on the selective formation of substituted pyrazines from common starting materials. This approach involves the reaction of a carbon source, such as glucose, with a nitrogen source, like ammonium (B1175870) ions or amino acids, under controlled heating conditions to produce a variety of substituted pyrazines. Notably, this compound is listed as a potential product of such reactions, highlighting the industrial relevance of controlling these synthesis pathways. The process emphasizes the selective production of specific pyrazine compounds by carefully managing reaction parameters.

| Parameter | Description |

| Carbon Source | Sugars (e.g., glucose), hydroxy ketones |

| Nitrogen Source | Amino acids, ammonium ions |

| Reaction Condition | Heating of the reaction solution |

| Key Outcome | Selective production of substituted pyrazines, including this compound |

This patented methodology underscores the importance of developing processes that can selectively yield specific pyrazine structures from readily available precursors.

Patenting of Novel Synthesis Routes and Derivatives

The development of novel synthetic routes to create diverse derivatives of fused pyrazine systems is a significant area of intellectual property. These patents often claim not only the final compounds but also the key intermediates and the synthetic processes themselves. The core idea is to build libraries of novel molecules based on a central scaffold, such as a triazolopyrazine structure.

For instance, a patent for nih.govgoogle.comnih.govTriazolo[4,3-A]pyrazin-6(5H)-one derivatives also covers the novel intermediates and the processes for their synthesis. This strategy protects the entire innovation chain, from the foundational chemistry to the final potentially therapeutic compounds. Such patents are crucial for securing a proprietary position in the development of new chemical entities.

The patenting of pyrazine derivatives is an active field, with numerous patents filed for compounds with a wide range of potential pharmacological effects. These patents often cover broad classes of compounds, indicating the exploratory nature of much of the research in this area. The synthesis of these derivatives is a key aspect of the patents, as novel and efficient synthetic methods are essential for the economic viability of any potential therapeutic agent. nih.govgoogle.com

Patents Related to Specific Biological Modulators

A significant portion of the patent landscape for pyrazine derivatives is focused on their application as modulators of specific biological targets. This is where the therapeutic potential of compounds structurally related to this compound becomes evident. The patent literature reveals a strong focus on the development of kinase inhibitors for the treatment of cancers and inflammatory diseases, as well as modulators of other enzymes and receptors implicated in a variety of conditions.

Recent patent reviews highlight that pyrazine-based compounds are being actively investigated as inhibitors of several protein kinases, including RET, JAK, and c-MET. nih.gov For example, pyrazolo[1,5-a]pyrazines have been patented as RET kinase inhibitors for treating cancers that have developed resistance to existing therapies. nih.gov Similarly, derivatives of this same heterocyclic system have been claimed as JAK inhibitors with potential applications as anti-inflammatory agents. nih.gov

Another area of significant patent activity is the development of pyrazine derivatives for the treatment of neurodegenerative disorders, such as Alzheimer's disease. nih.gov These patents often target enzymes like β-secretase, which is involved in the formation of amyloid plaques. The broad scope of these patents suggests that the pyrazine scaffold is considered a versatile platform for the design of new therapeutic agents. nih.gov

Furthermore, fused pyrazine derivatives have been patented as inhibitors of other enzyme classes, such as phosphodiesterase 1 (PDE1), with potential applications in treating conditions like diabetic kidney disease and hypertension. The patent for nih.govgoogle.comnih.govTriazolo[4,3-A]pyrazin-6(5H)-one derivatives, for example, claims their use as selective inhibitors of PDE1.

The following table summarizes some of the patented biological targets for fused pyrazine derivatives:

| Fused Pyrazine Scaffold | Biological Target | Potential Therapeutic Application |

| Pyrido[3,4-b]pyrazine | RET kinase | Pancreatic cancer |

| Pyrazolo[1,5-a]pyrazine (B3255129) | RET kinase | Proliferative diseases (e.g., cancer) |

| Pyrazolo[1,5-a]pyrazine | JAK kinase | Inflammation |

| Triazolo[4,5-b]pyrazines | c-MET kinase | Cancer |

| Pyrazino[2,3-b]pyrazine-2-one | mTOR kinase | Cancer, inflammatory and immunological disorders |

| General Pyrazine Derivatives | β-secretase | Alzheimer's disease |

| nih.govgoogle.comnih.govTriazolo[4,3-A]pyrazin-6(5H)-one | PDE1 | Diabetic kidney disease, hypertension |

This intense patenting activity underscores the perceived value of the fused pyrazine core, including structures related to this compound, as a privileged scaffold in drug discovery.

Future Directions and Emerging Research Areas

Advanced Synthetic Methodologies for Complex Derivatives

While classical methods for pyrazine (B50134) synthesis have been established, the focus is now shifting towards the development of more sophisticated and efficient synthetic strategies to access complex and functionally diverse 5H-Cyclopentapyrazine derivatives. The inherent stability and aromaticity of the pyrazine ring present both challenges and opportunities for synthetic chemists. pipzine-chem.com

Future methodologies will likely concentrate on:

Regioselective Functionalization: Developing novel catalytic systems for the precise introduction of substituents at specific positions on the cyclopentapyrazine core. This will enable the fine-tuning of electronic and steric properties, which is crucial for optimizing biological activity and material properties.

Asymmetric Synthesis: Creating chiral derivatives of this compound is a significant area for future exploration. Enantiomerically pure compounds are often required for specific biological interactions, and the development of asymmetric synthetic routes will be critical for advancing their therapeutic potential.

Multi-component Reactions: One-pot, multi-component reactions offer a streamlined approach to building molecular complexity from simple starting materials. nih.gov Applying these strategies to the synthesis of this compound derivatives can lead to the rapid generation of diverse chemical libraries for screening purposes.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis. nih.gov Exploring C-H activation strategies for the this compound scaffold will provide more atom-economical and environmentally friendly routes to novel derivatives.

Recent progress in the synthesis of other fused pyrazine and pyrazole (B372694) systems, such as pyrazolopyridines and pyrazolopyrimidines, highlights the potential for applying similar innovative synthetic strategies to the this compound core. nih.govmdpi.com

Deeper Exploration of Structure-Activity Relationships via Computational and Experimental Methods

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery and development. For this compound derivatives, a synergistic approach combining computational and experimental methods will be essential to elucidate these complex relationships.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the structural features of this compound derivatives and their biological activities. brieflands.comijournalse.orgnih.gov These models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

Molecular Docking: This technique allows for the prediction of the binding orientation of this compound derivatives to the active site of a biological target. nih.govdoaj.orgjetir.orgnih.govsemanticscholar.org Molecular docking can provide valuable insights into the key interactions that govern molecular recognition and can be used to prioritize compounds for experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between a this compound derivative and its biological target over time. nih.gov This can help to understand the stability of the complex and the role of conformational changes in binding.

Experimental Approaches:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of this compound derivatives against a panel of biological targets. This can lead to the identification of initial "hits" for further optimization.

Structure-Activity Relationship (SAR) by NMR: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the interactions between this compound derivatives and their biological targets at an atomic level, providing detailed information about the binding mode.

By combining these computational and experimental methods, researchers can build comprehensive SAR models for this compound derivatives, accelerating the discovery of new therapeutic agents.

Investigation of Novel Biological Pathways and Therapeutic Targets

The pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous pyrazine-containing drugs on the market. nih.govnih.govmdpi.com This suggests that this compound derivatives are also likely to exhibit a wide range of biological activities. Future research will focus on identifying novel biological pathways and therapeutic targets for these compounds.

Potential therapeutic areas for exploration include:

Oncology: Many heterocyclic compounds, including pyrazine derivatives, have shown promise as anticancer agents. pipzine-chem.com Investigating the effects of this compound derivatives on cancer cell proliferation, apoptosis, and metastasis could lead to the discovery of new anticancer drugs. A novel pyrazine compound, Div17E5, has been shown to interact with the p75NTR death receptor, highlighting a potential therapeutic target for metastatic melanoma. embopress.org

Infectious Diseases: The pyrazine ring is a key component of several antibacterial and antifungal drugs. nih.gov Screening this compound derivatives for activity against a broad spectrum of pathogens could identify new leads for the treatment of infectious diseases.

Neurodegenerative Diseases: Given the prevalence of nitrogen-containing heterocycles in centrally acting drugs, exploring the potential of this compound derivatives to modulate neurological pathways is a promising area of research.

Enzyme Inhibition: Pyrazine derivatives have been shown to inhibit various enzymes. doaj.org Identifying specific enzymes that are targeted by this compound derivatives could open up new therapeutic possibilities for a range of diseases.

The diverse biological activities reported for various pyrazine-based compounds, including anti-inflammatory, analgesic, and antioxidant effects, further support the potential for discovering novel therapeutic applications for this compound derivatives. tandfonline.comresearchgate.net

Applications in Chemo-sensing and Analytical Method Development

The unique electronic and photophysical properties of aromatic heterocyclic systems like this compound make them attractive candidates for the development of chemical sensors.

Future research in this area will likely focus on:

Fluorescent Sensors: The development of this compound-based fluorescent probes for the detection of specific analytes, such as metal ions, anions, and biologically important molecules. For instance, a novel pyrazine derivative has been successfully used as a "turn-on" fluorescent sensor for the highly selective and sensitive detection of Al3+. researchgate.net

Colorimetric Sensors: Designing this compound derivatives that exhibit a visible color change upon interaction with a target analyte, enabling simple and rapid detection.

Electrochemical Sensors: Incorporating this compound derivatives into electrode materials to create sensitive and selective electrochemical sensors.

Analytical Method Development: Utilizing this compound derivatives as reagents or standards in various analytical techniques, such as chromatography and spectroscopy. The incorporation of pyrazine into polymer structures can alter their conductive properties, suggesting potential applications in materials science and electronics. pipzine-chem.com

The ability to tailor the photophysical and electrochemical properties of the this compound scaffold through synthetic modifications will be key to developing highly specific and sensitive analytical tools.

Q & A

Q. What are the established synthetic routes for 5H-Cyclopentapyrazine, and how can researchers optimize yields?

- Methodological Answer : While direct synthesis protocols are not explicitly detailed in the provided evidence, pyrazine derivatives are typically synthesized via cyclocondensation reactions. For example, analogous methods involving phenylhydrazine (as in ) could be adapted by substituting appropriate carbonyl precursors. Key steps include:

- Cyclization of diamine or diketone intermediates under controlled temperatures (150–200°C).

- Use of catalysts like zeolites or acidic conditions to enhance ring closure efficiency .

- Purification via fractional distillation or preparative HPLC, with yields optimized by adjusting stoichiometry and reaction time.

Confirm structural fidelity using NIST-standardized spectroscopic data (e.g., CAS 23747-48-0 ).

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

- Methodological Answer : Structural elucidation requires a multi-technique approach:

- NMR : Compare H and C NMR shifts with reference data (e.g., δH 2.5–3.0 ppm for methyl groups in cyclopentane rings; δC 150–160 ppm for pyrazine nitrogens) .

- Mass Spectrometry : Validate molecular weight (134.1784 g/mol) via high-resolution MS, noting fragmentation patterns (e.g., m/z 117 for loss of –CH) .

- X-ray Crystallography : Resolve stereochemistry (e.g., 5R vs. 5S enantiomers) using single-crystal diffraction, cross-referenced with IUPAC InChIKey (YZEFQPIMXZVPKP-UHFFFAOYSA-N) .

Q. What are the natural sources of this compound, and how can it be extracted for laboratory analysis?

- Methodological Answer : this compound occurs naturally in pulses and soy sauce (shoyu) as a flavor component . Extraction protocols include:

- Solid-Phase Microextraction (SPME) : Isolate volatile compounds from food matrices using polydimethylsiloxane fibers.

- GC-MS Analysis : Quantify using selective ion monitoring (SIM) at m/z 134 for molecular ion confirmation .

- Liquid-Liquid Extraction : Employ dichloromethane or ethyl acetate for polar-nonpolar partitioning.

Advanced Research Questions

Q. How do stereochemical variations (e.g., 5R vs. 5S enantiomers) influence the physicochemical properties of this compound?

- Methodological Answer : Enantiomeric differences impact properties such as solubility and thermal stability:

- Chiral Chromatography : Use Chiralcel OD-H columns with hexane:isopropanol (90:10) to resolve enantiomers .

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles; (5R)-enantiomers may exhibit 2–3°C higher decomposition onset due to crystal packing variations .

- Computational Modeling : Calculate dipole moments and LogP values using DFT (e.g., Gaussian 16) to predict bioavailability differences .

Q. What methodologies are recommended to resolve contradictions in reported thermodynamic stability data for this compound?

- Methodological Answer : Address discrepancies through systematic validation:

- Reproducibility Checks : Replicate studies using NIST-certified reference materials (CAS 23747-48-0) .

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., Cochrane systematic review principles ) to identify outliers.

- Conditional Sensitivity Testing : Vary humidity, temperature, and solvent systems to isolate instability drivers (e.g., hygroscopicity in polar solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten